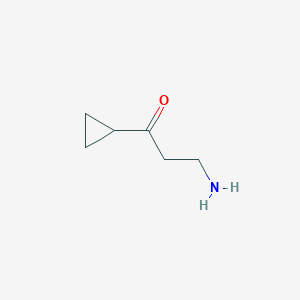
3-Amino-1-cyclopropylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-cyclopropylpropan-1-one is an organic compound with the molecular formula C₆H₁₁NO It is a cyclopropyl derivative of propanone, featuring an amino group attached to the first carbon of the cyclopropyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclopropylpropan-1-one can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific catalysts and controlled reaction conditions to ensure the formation of the desired cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. For instance, the use of cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents has been reported to be efficient and cost-effective .
化学反应分析
Types of Reactions
3-Amino-1-cyclopropylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
科学研究应用
3-Amino-1-cyclopropylpropan-1-one has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Amino-1-cyclopropylpropan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For instance, it may inhibit monoamine oxidase (MAO) by binding to its active site, thereby preventing the breakdown of neurotransmitters . This interaction can modulate various biochemical pathways and physiological processes.
相似化合物的比较
Similar Compounds
1-Aminocyclopropanecarboxylic Acid (ACC): A cyclopropyl amino acid with applications in plant growth regulation.
Cyclopropylamine: A simpler cyclopropyl derivative used in organic synthesis.
Cyclopropyl ketones: Compounds with a cyclopropyl ring and a ketone functional group, used in various chemical reactions.
Uniqueness
3-Amino-1-cyclopropylpropan-1-one is unique due to its combination of a cyclopropyl ring and an amino group attached to a propanone backbone. This structure imparts distinct reactivity and potential for diverse applications in research and industry.
属性
分子式 |
C6H11NO |
|---|---|
分子量 |
113.16 g/mol |
IUPAC 名称 |
3-amino-1-cyclopropylpropan-1-one |
InChI |
InChI=1S/C6H11NO/c7-4-3-6(8)5-1-2-5/h5H,1-4,7H2 |
InChI 键 |
LIKCXIVFOWCLQE-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate](/img/structure/B13188046.png)
![N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)
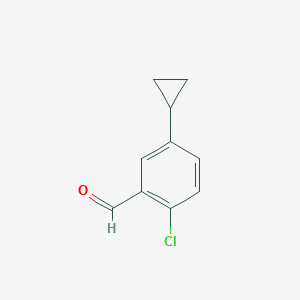

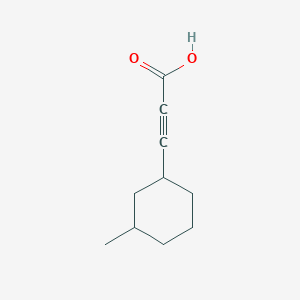
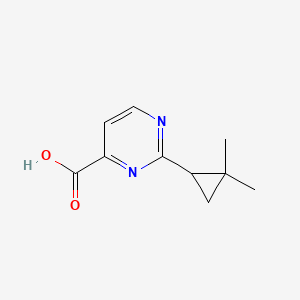
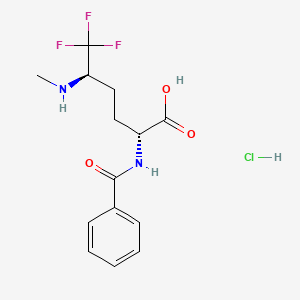

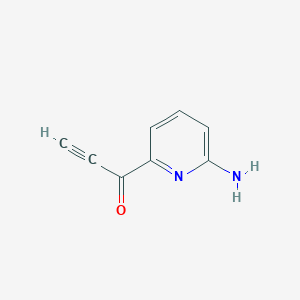


![6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13188126.png)
